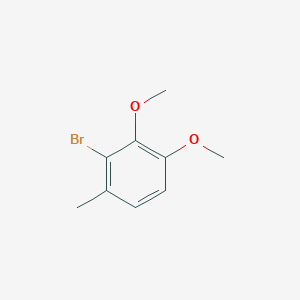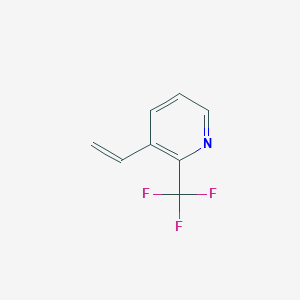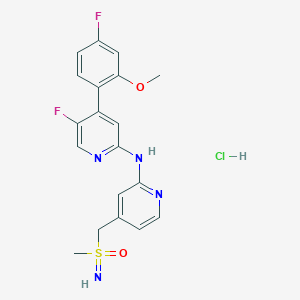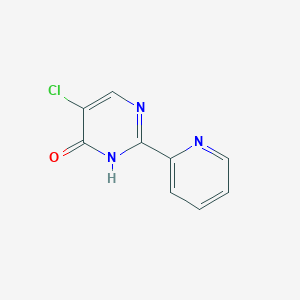
9-Chloro-10-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-10-phenylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene rings. This compound is notable for its unique photophysical properties, making it a subject of interest in various scientific fields, including organic electronics and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-10-phenylanthracene typically involves the substitution of anthracene derivatives. One common method includes the use of 9,10-dibromoanthracene and 9-phenylanthracene as starting materials for Suzuki–Miyaura and Stille cross-coupling reactions . The Stille cross-coupling procedure in dry tetrahydrofuran (THF) is preferred for thiophene–anthracene coupling due to its higher yields (46–80%) .
Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel–Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Chloro-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves halogenation, nitration, and sulfonation reactions using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-Chloro-10-phenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in organic light-emitting diodes (OLEDs) and fluorescent probes.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 9-Chloro-10-phenylanthracene primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in applications like OLEDs and bioimaging . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state .
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substituent effects.
Uniqueness: 9-Chloro-10-phenylanthracene is unique due to the presence of both chloro and phenyl substituents, which influence its electronic properties and make it suitable for specific applications like triplet–triplet annihilation upconversion .
Eigenschaften
Molekularformel |
C20H13Cl |
|---|---|
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
9-chloro-10-phenylanthracene |
InChI |
InChI=1S/C20H13Cl/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H |
InChI-Schlüssel |
UXAKTVHNNKNTSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


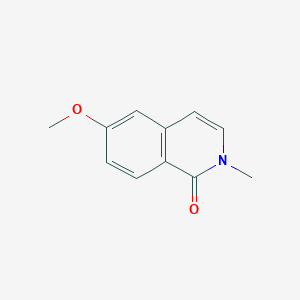

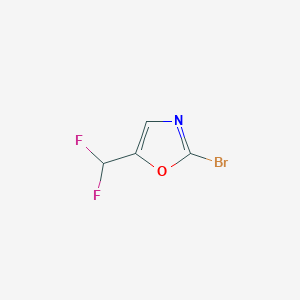
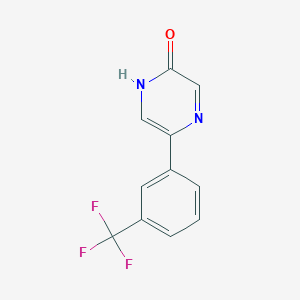
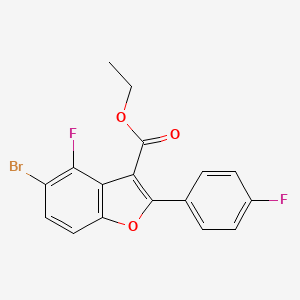

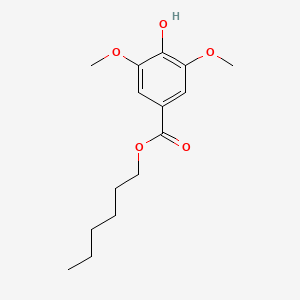
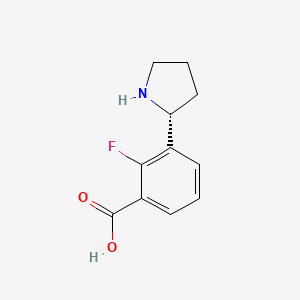
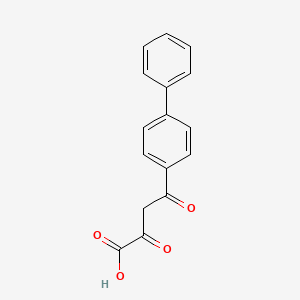
![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
